DBCO-PEG8-acid

Description

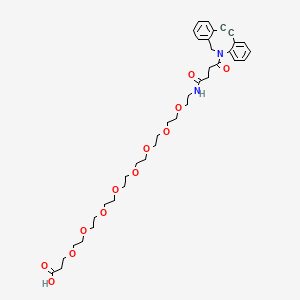

Structure

2D Structure

Properties

Molecular Formula |

C38H52N2O12 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H52N2O12/c41-36(11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40)39-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-38(43)44/h1-8H,11-31H2,(H,39,41)(H,43,44) |

InChI Key |

RDPHILIVZGITGY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DBCO-PEG8-acid |

Origin of Product |

United States |

Mechanistic Foundations of Dbco Peg8 Acid Reactivity in Bioorthogonal Research

The utility of DBCO-PEG8-acid in bioorthogonal chemistry is fundamentally rooted in the unique reactivity of its dibenzocyclooctyne (DBCO) group. This reactivity is harnessed through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism and Kinetics for this compound

SPAAC is a type of click chemistry reaction that enables the covalent ligation of molecules in complex biological environments. chempep.com The term "click chemistry," first introduced in 2001, describes reactions that are modular, high-yielding, and produce minimal byproducts. broadpharm.com The driving force behind the SPAAC reaction involving the DBCO moiety is the significant ring strain within the cyclooctyne (B158145) ring. This inherent strain lowers the activation energy of the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and spontaneously without the need for a catalyst. broadpharm.cominterchim.fr

The reaction between a DBCO group and an azide group is significantly faster than reactions with other functional groups like sulfhydryls (thiols). licorbio.com The kinetics of SPAAC reactions are a critical factor in their application. For instance, the reaction between DBCO and an azide is considerably faster than the Staudinger ligation, another copper-free conjugation method, making SPAAC more suitable for dynamic biological studies. interchim.fr The second-order rate constants for SPAAC reactions are a key measure of their efficiency. While specific rates can vary depending on the reaction partners and conditions, the rate constant for the reaction of DBCO with an azide is generally on the order of 10⁻¹ to 1 M⁻¹s⁻¹. broadpharm.comnih.gov

Copper-Free Click Chemistry: Advantages in Biological Systems Research

A primary advantage of SPAAC is that it is a "copper-free" click chemistry reaction. interchim.frlicorbio.comnih.gov Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a Cu(I) catalyst, which is cytotoxic and can interfere with biological processes, limiting its use in living systems. chempep.cominterchim.fr The elimination of the toxic copper catalyst makes SPAAC highly biocompatible and suitable for a wide range of applications in live cells, whole organisms, and for in vivo imaging. chempep.comlicorbio.compharmiweb.com

The key benefits of copper-free click chemistry in biological research include:

Biocompatibility: The absence of a cytotoxic copper catalyst allows for the labeling and tracking of biomolecules in living cells and organisms without causing cellular damage. chempep.compharmiweb.com

High Selectivity: The DBCO group reacts specifically and preferentially with azide groups, even in the complex chemical milieu of a biological system. chempep.compharmiweb.com This bioorthogonality ensures that the reaction does not interfere with native biochemical processes. nih.gov

Versatility: SPAAC is a versatile tool used in a variety of research applications, including the labeling of proteins, lipids, and glycans, as well as in drug delivery and the development of imaging probes. chempep.compharmiweb.com

Reaction Efficiency and Selectivity in Diverse Research Environments

The efficiency and selectivity of the DBCO-azide reaction make it a robust tool for various research applications. The reaction proceeds with high efficiency, often resulting in nearly quantitative yields of the stable triazole linkage. interchim.fr This high degree of selectivity minimizes off-target reactions and the formation of unwanted byproducts. chempep.com

The inertness of the DBCO and azide groups towards the vast majority of biological functional groups, such as amines and hydroxyls, under physiological conditions, is a testament to its selectivity. licorbio.comnih.gov This allows for the precise and controlled conjugation of molecules in complex environments ranging from cell lysates to living organisms. nih.gov The reaction's reliability and reproducibility are further enhanced by the stability of the DBCO reagent. pharmiweb.com

Carboxylic Acid Functionalization: Amide Bond Formation for Conjugation in Research Constructs

The terminal carboxylic acid group on this compound provides a versatile handle for conjugation to other molecules, typically through the formation of a stable amide bond. broadpharm.com This functionalization is a key step in creating more complex research constructs, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). chempep.commedchemexpress.com

The carboxylic acid can be activated using standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate its reaction with primary amine groups on a target molecule. broadpharm.commdpi.com This results in the formation of a stable amide linkage, covalently attaching the DBCO-PEG8 moiety to the molecule of interest. This strategy is widely employed in the synthesis of bioconjugates for applications in drug discovery and targeted therapies. chempep.com For instance, in the development of ADCs, this method allows for the attachment of a cytotoxic drug to an antibody. mdpi.com

Influence of Polyethylene (B3416737) Glycol (PEG8) Spacer in Research Conjugation Strategies

The polyethylene glycol (PEG) component of this compound, specifically the eight repeating ethylene (B1197577) glycol units (PEG8), plays a crucial role in the properties and performance of the resulting conjugates in research settings. chempep.commedchemexpress.com

Impact on Conjugate Solubility and Stability in Aqueous Research Media

The PEG8 spacer is a hydrophilic chain that significantly enhances the water solubility of the this compound molecule and its subsequent conjugates. broadpharm.comalfa-chemistry.com This is particularly important when working with hydrophobic molecules, as the PEG chain can prevent aggregation and improve their handling in aqueous buffers, which are common in biological research. acs.org

The increased solubility and stability imparted by the PEG linker are advantageous in various applications. For example, in drug delivery systems, PEGylation can improve the pharmacokinetic properties of a therapeutic agent by increasing its circulation time in the body. alfa-chemistry.com The enhanced stability of PEGylated conjugates also contributes to more reliable and reproducible results in various assays. pharmiweb.com

Role in Modulating Steric Hindrance for Biomacromolecular Interactions in Research

The PEG8 spacer arm provides spatial separation between the DBCO group and the conjugated biomolecule. This can be critical in overcoming steric hindrance, which might otherwise impede the interaction between large biomolecules. By extending the reactive DBCO group away from the surface of a protein or antibody, the PEG linker can improve the accessibility of the DBCO for reaction with its azide partner. medchemexpress.com This modulation of steric hindrance can lead to more efficient conjugation reactions and preserve the biological activity of the conjugated molecules. mdpi.com

The length of the PEG linker can be optimized to balance the need for increased solubility and reduced steric hindrance with other factors that might influence the biological activity of the final conjugate. mdpi.com

Data Tables

Table 1: Properties of this compound and its Reactive Moieties

| Feature | Description | Reference |

|---|---|---|

| Reactive Group 1 | Dibenzocyclooctyne (DBCO) | interchim.frlicorbio.com |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | chempep.cominterchim.fr |

| Reactive Group 2 | Carboxylic Acid (-COOH) | broadpharm.com |

| Reaction Type | Amide bond formation (with amines) | broadpharm.com |

| Spacer | Polyethylene Glycol (8 units) | medchemexpress.com |

| Key Advantage | Copper-free, biocompatible reaction | chempep.compharmiweb.com |

Table 2: Comparison of Click Chemistry Reactions

| Reaction | Catalyst Required | Relative Speed | Biocompatibility | Reference |

|---|---|---|---|---|

| CuAAC | Copper(I) | Fast | Low (cytotoxic) | chempep.cominterchim.fr |

| SPAAC (DBCO) | None | Fast | High | chempep.cominterchim.frnih.gov |

| Staudinger Ligation | None | Slower than SPAAC | High | interchim.fr |

Methodological Frameworks for Utilizing Dbco Peg8 Acid in Academic Research

Strategies for Site-Specific Conjugation and Labeling with DBCO-PEG8-acid.

This compound is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a carboxylic acid, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. broadpharm.comaxispharm.com This structure allows for a two-step, orthogonal approach to bioconjugation, enabling the precise, site-specific labeling of complex biomolecules for research purposes. nih.gov The DBCO moiety facilitates copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the carboxylic acid can be coupled to primary amines. broadpharm.comaxispharm.com The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugates. broadpharm.combroadpharm.com

Conjugation to Azide-Modified Biomolecules (Proteins, Peptides, Nucleic Acids).

The primary application of the DBCO group is its highly efficient and specific reaction with azide-functionalized molecules. interchim.frsusos.com This copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds rapidly at room temperature in aqueous buffers and is bioorthogonal, meaning it does not interfere with native biological functional groups. interchim.frbroadpharm.com This makes it an ideal method for labeling sensitive biomolecules. nih.govbiochempeg.com

Proteins and Peptides: Researchers can introduce azide (B81097) groups into proteins and peptides at specific sites. This can be achieved through several methods, including the incorporation of azide-containing unnatural amino acids (e.g., azidohomoalanine as a methionine surrogate) during protein expression or the chemical modification of specific amino acid side chains. nih.gov Once the biomolecule is azide-modified, it can be readily conjugated to this compound. nih.gov This strategy has been employed to create antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a DBCO linker for targeted cancer therapy. researchgate.net The SPAAC reaction between a DBCO-functionalized component and an azide-modified antibody provides a stable triazole linkage. nih.govinterchim.fr

Nucleic Acids: Similarly, nucleic acids can be functionalized with azides at specific positions, often during solid-phase synthesis using azide-modified phosphoramidites. These azide-tagged oligonucleotides can then be reacted with this compound to attach various labels or functional moieties for applications in diagnostics and molecular biology. glenresearch.com

The general principle of SPAAC with DBCO reagents involves a three-step process:

Activation of one biomolecule with a DBCO reagent.

Activation of the second biomolecule with an azide group.

Mixing the two activated biomolecules to form a stable conjugate. interchim.fr

Coupling via Carboxylic Acid Moiety to Amine-Containing Substrates.

The terminal carboxylic acid of this compound provides a second reactive handle for conjugation. broadpharm.combiochempeg.com This group can be activated to react with primary amine groups present on various substrates, such as the lysine (B10760008) side chains of proteins or amine-modified surfaces. axispharm.combroadpharm.com

This coupling is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). axispharm.comulb.ac.be EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond. ulb.ac.be The addition of NHS stabilizes the activated intermediate by converting it to an NHS ester, which is less prone to hydrolysis and reacts efficiently with amines. axispharm.com

This amine-coupling strategy can be used to attach the this compound linker to a biomolecule or surface first, followed by the SPAAC reaction with an azide-modified partner, or vice-versa. The choice of strategy depends on the specific application and the nature of the molecules being conjugated. For instance, a protein could be first reacted with this compound via its lysine residues, and the resulting DBCO-labeled protein can then be conjugated to an azide-containing molecule. axispharm.com

Integration into Solid-Phase Synthesis Protocols for Research Constructs.

This compound can be incorporated into solid-phase synthesis workflows, particularly in the context of creating custom peptides and other research constructs. biochempeg.comrsc.org This allows for the precise placement of the DBCO moiety within a synthetic molecule.

In solid-phase peptide synthesis (SPPS), the carboxylic acid end of this compound can be coupled to the N-terminal amine of a growing peptide chain attached to a solid support. rsc.org Standard coupling reagents used in Fmoc-based SPPS, such as HBTU or HATU, can be employed for this purpose. axispharm.comrsc.org

Challenges and Solutions for DBCO Moiety Protection during Acidic Cleavage in Peptide Synthesis Research.

A significant challenge in using DBCO-containing building blocks in standard Fmoc-SPPS is the instability of the DBCO ring under the harsh acidic conditions required for cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.govamazonaws.comchemrxiv.org Typically, a high concentration of trifluoroacetic acid (TFA), often 95%, is used for this step. nih.govamazonaws.com However, the DBCO group can undergo an acid-mediated rearrangement, rendering it unreactive towards azides. nih.govresearchgate.netresearchgate.net

Several strategies have been developed to overcome this limitation:

Use of Acid-Sensitive Resins: One approach is to use highly acid-sensitive resins, such as 2-chlorotrityl chloride resin. rsc.orgiris-biotech.de These resins allow for the cleavage of the peptide from the solid support under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane), which leave the DBCO group and many acid-labile side-chain protecting groups intact. rsc.orgresearchgate.net The protected peptide can then be purified before the final deprotection of the side chains under conditions compatible with the DBCO moiety.

Copper(I) Protection: A novel strategy involves the use of copper(I) ions to protect the DBCO group during standard acidic cleavage. nih.govamazonaws.comchemrxiv.org It has been demonstrated that adding a copper(I) source, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, to the cleavage cocktail can prevent the acid-mediated rearrangement of the DBCO ring. nih.gov This allows for the direct synthesis of DBCO-containing peptides using standard Fmoc-SPPS protocols and cleavage conditions, expanding the utility of DBCO linkers in peptide chemistry. nih.gov

The table below summarizes cleavage cocktails used in research for DBCO-containing peptides.

| Cleavage Cocktail Composition | Resin Type | Purpose | Reference |

| 95% TFA, 5% TES | Rink amide MBHA | Cleavage and deprotection of DBCO-peptide | rsc.org |

| 5% TFA, 5% TES, 90% DCM | 2-chlorotrityl chloride | Cleavage of protected peptide, preserving DBCO | rsc.orgresearchgate.net |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Not specified | Cleavage of DBCO-containing agents | uni-muenchen.de |

| Standard TFA cocktail with (MeCN)₄CuBF₄ | Various | Protection of DBCO during standard cleavage | nih.gov |

Preparation of this compound Conjugates for Research Applications.

The successful preparation of this compound conjugates hinges on the careful optimization of reaction conditions to achieve high efficiency and yield. axispharm.com

Optimization of Reaction Conditions for Maximizing Conjugation Efficiency.

For SPAAC (DBCO-Azide) Reactions:

Concentration: Reactions between DBCO and azides are more efficient at higher concentrations of the reactants. interchim.fr

Molar Ratio: An excess of one reactant is often used to drive the reaction to completion. For example, using a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule is a common starting point. interchim.fr

Temperature and Time: While SPAAC is rapid at room temperature, incubation at 37°C can sometimes improve efficiency. interchim.frthermofisher.com Reaction times typically range from a few hours to overnight (less than 12 hours), but longer incubation can be beneficial for challenging conjugations. interchim.frthermofisher.com

Buffer: Aqueous buffers such as PBS (pH 7.4), HEPES, or carbonate/bicarbonate are suitable. interchim.fr It is crucial to avoid buffers containing sodium azide (NaN₃), as it will react with the DBCO group. interchim.frbroadpharm.com

For Amide Coupling (Carboxylic Acid-Amine) Reactions:

Activation: The carboxylic acid must be activated. This is typically done in a dry, water-miscible organic solvent like DMSO or DMF using EDC and NHS (or Sulfo-NHS). axispharm.comulb.ac.be

pH: The coupling of the activated acid to primary amines is most efficient at a near-neutral to slightly basic pH (pH 7-9). interchim.fr Buffers free of primary amines, such as PBS or borate (B1201080) buffer, should be used. interchim.fr

Molar Excess: A molar excess of the activating agents (EDC/NHS) and the amine-containing substrate is often used to maximize the yield of the amide bond formation. interchim.fr

Quenching: After the reaction, any unreacted activated esters can be quenched by adding a small molecule containing a primary amine, such as Tris or hydroxylamine. broadpharm.comaxispharm.com

The following table provides a general overview of recommended conditions for the two main conjugation reactions of this compound.

| Parameter | SPAAC (DBCO + Azide) | Amide Coupling (Acid + Amine) |

| Reactive Groups | Dibenzocyclooctyne (DBCO) and Azide | Carboxylic Acid and Primary Amine |

| pH | Typically neutral (pH 7-8) | Near-neutral to slightly basic (pH 7-9) for coupling |

| Temperature | Room temperature to 37°C | Room temperature |

| Catalyst/Activator | None (strain-promoted) | EDC, NHS/Sulfo-NHS, HATU, DCC |

| Typical Molar Ratio | 1.5-3 fold excess of one reactant | 10-50 fold molar excess of reagent over protein |

| Solvent | Aqueous buffers (e.g., PBS) | Aqueous buffers or organic solvents (DMF, DMSO) |

| Reaction Time | < 12 hours, can be extended | 1-2 hours to overnight |

Purification and Characterization Methodologies for Research Conjugates

The successful synthesis of this compound conjugates for academic research hinges on rigorous purification and comprehensive characterization. These steps are critical to ensure the removal of unreacted starting materials and byproducts, and to confirm the identity, purity, and integrity of the final bioconjugate. A variety of analytical techniques are employed to achieve these objectives, each providing unique insights into the molecular properties of the conjugate.

Purification Methodologies

The purification of this compound conjugates often involves a combination of chromatographic techniques tailored to the specific properties of the target molecule. The choice of method depends on factors such as the size, charge, and hydrophobicity of the conjugate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of conjugates. nih.govamazonaws.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the desired conjugate from unreacted this compound and other small molecule impurities based on differences in hydrophobicity. chemrxiv.org The use of a C18 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) is a common approach. In some cases, purification can be achieved using reverse-phase flash column chromatography. For larger biomolecules like antibody-drug conjugates (ADCs), purification might involve multiple steps, including affinity capture followed by other chromatographic methods. chemrxiv.org

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is valuable for removing aggregates and separating the larger bioconjugate from smaller, unreacted components. acs.org It is often used as a final polishing step to ensure the homogeneity of the conjugate.

Hydrophobic Interaction Chromatography (HIC) is another powerful technique, particularly for protein conjugates like ADCs. HIC separates molecules based on their surface hydrophobicity. A common mobile phase system for HIC involves a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a buffer, which promotes the elution of molecules in order of increasing hydrophobicity.

Other Purification Techniques:

Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange. pubcompare.ainih.gov Dialysis against deionized water can remove unreacted PEG and salts, while ultrafiltration can concentrate the purified conjugate. nih.gov

Affinity Chromatography: For antibody-based conjugates, affinity chromatography using Protein A or Protein G resins can be a highly specific and efficient purification step. nih.govnih.govacs.org

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for purifying protein and nucleic acid conjugates. acs.org

Table 1: Common Purification Techniques for this compound Conjugates

| Purification Technique | Principle of Separation | Typical Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Polarity/Hydrophobicity | Removal of unreacted reagents and small molecule byproducts. nih.govamazonaws.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates and final polishing. acs.org |

| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Purification of protein conjugates like ADCs. |

| Dialysis/Ultrafiltration | Molecular Weight Cutoff | Removal of small molecules and buffer exchange. pubcompare.ainih.gov |

| Affinity Chromatography | Specific Binding Interactions | Purification of antibody-based conjugates. nih.govnih.govacs.org |

| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of charged biomolecules. acs.org |

Characterization Methodologies

Once purified, the this compound conjugate must be thoroughly characterized to confirm its structure and purity.

Mass Spectrometry (MS) is an indispensable tool for determining the precise molecular weight of the conjugate. frontiersin.org Electrospray ionization (ESI) is a commonly used ionization technique for analyzing large biomolecules. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) in ADCs. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing the purity and identity of the conjugate in a single run. nih.govacs.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the conjugate. intertek.comeurolab.tr ¹H NMR is particularly useful for confirming the presence of the PEG linker, as the ethylene (B1197577) glycol protons give a characteristic strong signal. nih.govresearchgate.net The disappearance of the signal corresponding to the terminal hydroxyl group of the PEG starting material can indicate successful modification. researchgate.net For complex biological samples, NMR can be used to quantify PEGylated species. intertek.comnih.gov

UV-Vis Spectroscopy is a straightforward technique used to confirm the presence of specific chromophores in the conjugate. For instance, the DBCO group has a characteristic UV absorbance that can be monitored.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for assessing the purity and apparent molecular weight of protein conjugates. nih.gov The shift in the molecular weight of the protein after conjugation with this compound can be visualized on the gel.

Table 2: Key Characterization Techniques for this compound Conjugates

| Characterization Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Precise molecular weight, confirmation of conjugation, drug-to-antibody ratio (DAR). frontiersin.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, presence of PEG linker, quantification. intertek.comeurolab.trnih.gov |

| UV-Vis Spectroscopy | Confirmation of chromophore presence (e.g., DBCO group). |

| SDS-PAGE | Purity and apparent molecular weight of protein conjugates. nih.gov |

Diverse Academic Applications of Dbco Peg8 Acid in Advanced Research

Chemical Biology Research Applications.axispharm.combroadpharm.com

In the realm of chemical biology, DBCO-PEG8-acid serves as a powerful tool for the specific modification and analysis of biomolecules. axispharm.com Its ability to participate in highly selective ligation reactions makes it invaluable for studying complex biological processes within cellular and in vivo models. axispharm.com

Biomolecular Labeling and Tracking in Research Models.axispharm.comaxispharm.combocsci.combiochempeg.com

A primary application of this compound is in the labeling and tracking of biomolecules. The DBCO group's reactivity with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) allows for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), to biomolecules that have been metabolically or synthetically functionalized with an azide (B81097) group. axispharm.commedchemexpress.com This precise, site-specific labeling is crucial for visualizing and tracking the localization, trafficking, and interactions of these biomolecules in living systems. axispharm.com The hydrophilic PEG8 spacer helps to maintain the solubility and biological activity of the labeled molecule. broadpharm.com

Protein and Peptide Functionalization for Interaction Studies.broadpharm.combiochempeg.comthermofisher.cn

This compound is instrumental in the functionalization of proteins and peptides to investigate their interactions. The carboxylic acid end of the linker can be coupled to primary amines on a protein, such as the side chain of lysine (B10760008) residues, using standard carbodiimide (B86325) chemistry (e.g., with EDC or HATU). broadpharm.comthermofisher.cn This leaves the DBCO group available for subsequent reaction with an azide-modified binding partner. This strategy allows for the creation of well-defined protein conjugates to study protein-protein interactions, enzyme-substrate binding, and receptor-ligand recognition. The PEG8 spacer provides spatial separation between the protein and the interacting molecule, which can help to minimize steric hindrance. broadpharm.com

| Research Focus | Key Feature of this compound | Outcome |

| Protein-Protein Interaction | Bifunctional nature allowing sequential conjugation | Formation of stable protein complexes for structural and functional analysis. |

| Enzyme-Substrate Binding | PEG8 spacer to reduce steric hindrance | Improved understanding of enzyme kinetics and mechanism. |

| Receptor-Ligand Recognition | Site-specific labeling capability | Mapping of binding sites and elucidation of signaling pathways. |

Nucleic Acid Modification for Diagnostic and Mechanistic Research.axispharm.combiochempeg.commedchemexpress.com

The modification of nucleic acids with this compound opens avenues for diagnostic and mechanistic research. Azide-modified nucleosides can be incorporated into DNA or RNA strands during synthesis. Subsequent reaction with this compound allows for the attachment of various functional moieties. This has been utilized in the development of nucleic acid-based diagnostics and for studying the mechanisms of DNA replication and transcription. For instance, magnetic beads functionalized with DBCO-PEG8 have been employed for the efficient extraction and purification of nucleic acids. moleculardepot.com

Protein Crosslinking and Structural Elucidation in Research.biochempeg.com

While not a direct crosslinker itself, this compound is a key component in strategies for protein crosslinking. By functionalizing one protein with this compound and its interacting partner with an azide, a covalent crosslink can be formed upon interaction. This helps to stabilize transient or weak protein-protein interactions, allowing for their identification and the elucidation of the three-dimensional structures of protein complexes. Homobifunctional linkers with DBCO groups at both ends, such as DBCO-PEG8-DBCO, are also used to crosslink azide-tagged biomolecules. axispharm.combroadpharm.com

Nanotechnology and Materials Science Research Applications.axispharm.combocsci.compubcompare.ai

The utility of this compound extends into the fields of nanotechnology and materials science, where it is used to modify the surfaces of nanomaterials, enhancing their properties and enabling new functionalities. alfa-chemistry.combiochempeg.com

Functionalization of Nanoparticles and Nanomaterials for Research.axispharm.combocsci.comaxispharm.commoleculardepot.com

This compound is widely used for the surface functionalization of a variety of nanoparticles, including gold nanoparticles, iron oxide nanoparticles, and liposomes. nih.gov The carboxylic acid group can be used to attach the linker to the nanoparticle surface, often through amide bond formation with surface amine groups. The exposed DBCO group then provides a reactive handle for the copper-free click conjugation of azide-modified molecules, such as targeting ligands, drugs, or imaging agents. axispharm.com This approach allows for the creation of multifunctional nanoparticles for applications in targeted drug delivery and medical imaging. The PEG8 spacer plays a crucial role in improving the colloidal stability of the nanoparticles and reducing non-specific protein adsorption, which is critical for in vivo applications. mdpi.com

| Nanomaterial | Functionalization Strategy | Research Application |

| Gold Nanoparticles | Amide coupling of the acid group to surface amines, followed by click chemistry. | Targeted drug delivery, biosensing. nih.gov |

| Iron Oxide Nanoparticles | Similar to gold nanoparticles. | Magnetic resonance imaging (MRI), magnetic separation. nih.gov |

| Liposomes | Incorporation into the lipid bilayer. | Targeted drug delivery, gene delivery. biochempeg.com |

| Magnetic Beads | Covalent attachment to the bead surface. | Biomolecule purification, immunoassays. moleculardepot.com |

Development of Advanced Biomaterials and Hydrogels in Tissue Engineering Research

The characteristics of this compound make it a valuable tool in the creation of sophisticated biomaterials for tissue engineering. Its ability to participate in bioorthogonal reactions under mild, aqueous conditions is particularly advantageous for constructing environments that support cellular life.

Scaffolds for Controlled Cell Culture Environments

In tissue engineering, creating scaffolds that mimic the natural extracellular matrix is crucial for promoting cell growth and tissue regeneration. alfa-chemistry.com this compound plays a role in the fabrication of such scaffolds. For instance, multi-arm PEG functionalized with DBCO groups can be reacted with azide-bearing molecules to form hydrogels. alfa-chemistry.comnih.gov These hydrogels serve as three-dimensional scaffolds that provide a supportive environment for cells. alfa-chemistry.comalfa-chemistry.com The biocompatibility of the PEG component helps to minimize inflammatory responses, a critical factor for in vivo applications.

Research has demonstrated the use of DBCO-functionalized multi-arm PEGs in creating scaffolds for culturing intestinal stem cells. alfa-chemistry.com In these systems, organoid colonies can be transferred onto PEG-based hydrogels that have been modified with cell adhesion peptides, such as RGD, via click chemistry. alfa-chemistry.com This approach allows for the creation of a more defined and controlled culture system compared to traditional methods like Matrigel. alfa-chemistry.com The ability to tailor the scaffold's properties, such as stiffness and ligand presentation, is essential for guiding cell behavior and tissue development. alfa-chemistry.com

Protein Immobilization and Release Mechanisms in Hydrogel Systems

A key advantage of using this compound and related DBCO-functionalized polymers in hydrogel systems is the ability to precisely control the immobilization and subsequent release of proteins and other bioactive factors. alfa-chemistry.comnih.gov This is achieved through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that does not require a toxic copper catalyst. alfa-chemistry.comnih.gov

In one study, researchers developed a method to create layered hydrogels with distinct protein compositions. alfa-chemistry.comnih.gov They used an 8-arm PEG-DBCO to covalently cross-link azide-modified proteins into the hydrogel network. alfa-chemistry.comnih.gov To ensure efficient and consistent protein conjugation, the azide-bearing protein was pre-reacted with the 8-arm PEG-DBCO before the addition of a PEG-diazide crosslinker to initiate gel formation. nih.gov This strategy allows for the creation of hydrogels with spatially defined patterns of immobilized proteins, which can be used to study cell signaling and create more complex tissue models. Furthermore, by incorporating cleavable linkers, the release of these immobilized proteins can be triggered by specific enzymes, allowing for dynamic control over the cellular microenvironment. alfa-chemistry.comnih.gov

| Feature | Description | Research Finding |

| Scaffold Formation | Use of multi-arm PEG-DBCO to form hydrogel scaffolds via SPAAC with azide-bearing molecules. alfa-chemistry.comnih.gov | Creates biocompatible, 3D environments that mimic the extracellular matrix for cell culture. alfa-chemistry.comalfa-chemistry.com |

| Protein Immobilization | Covalent attachment of azide-modified proteins to the hydrogel network using PEG-DBCO. alfa-chemistry.comnih.gov | Enables precise spatial control over protein presentation within the hydrogel. alfa-chemistry.comnih.gov |

| Controlled Release | Incorporation of cleavable linkers to allow for the triggered release of immobilized proteins. alfa-chemistry.comnih.gov | Allows for dynamic manipulation of the cellular microenvironment. alfa-chemistry.comnih.gov |

Medicinal Chemistry and Drug Delivery Research Strategies

This compound is a valuable linker molecule in the fields of medicinal chemistry and drug delivery. medkoo.com Its heterobifunctional nature allows for the connection of two different molecular entities, a crucial aspect in the design of targeted therapeutics. broadpharm.com The DBCO end can react with an azide-functionalized molecule, while the carboxylic acid can be activated to form an amide bond with a primary amine. broadpharm.com The PEG8 spacer enhances the water solubility and pharmacokinetic properties of the resulting conjugate. jenkemusa.com

PROTAC (Proteolysis-Targeting Chimeras) Synthesis as a Research Linker

PROTACs are novel therapeutic modalities that function by hijacking the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.com These chimeric molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com this compound is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its hydrophilic PEG chain can improve the solubility of the final PROTAC molecule, which is often a challenge in their development. ruixibiotech.com The DBCO and acid functional groups provide orthogonal handles for conjugating the target-binding and E3 ligase-binding moieties. broadpharm.commedchemexpress.com

Design and Development of Antibody-Drug Conjugate (ADC) Linkers in Research

ADCs are a class of targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. broadpharm.com this compound and its derivatives are employed in the construction of these linkers. medkoo.comprotheragen.ai The PEG component of the linker can improve the solubility of the ADC, balance the hydrophobicity of the payload, and potentially reduce aggregation. jenkemusa.com

The DBCO group enables site-specific conjugation to an antibody that has been modified to contain an azide group. This is often achieved through chemoenzymatic methods that modify the antibody's glycan structures. synaffix.com The carboxylic acid end of the linker can be used to attach the cytotoxic drug. broadpharm.com This modular approach allows for the creation of well-defined ADCs with precise control over the drug attachment site and stoichiometry.

Enhancing Drug-to-Antibody Ratio (DAR) and Conjugate Stability in Research Constructs

The drug-to-antibody ratio (DAR) is a critical parameter for ADCs, as it influences both their efficacy and toxicity. broadpharm.com A higher DAR can lead to greater potency but may also result in instability and faster clearance from circulation. nih.gov The properties of the linker, including the PEG chain length, play a significant role in optimizing the DAR. jenkemusa.comjenkemusa.com The hydrophilic nature of the PEG8 spacer in this compound can help to mitigate the aggregation that can be caused by hydrophobic drug payloads, thereby allowing for a higher DAR while maintaining stability. jenkemusa.com

| Application | Role of this compound | Key Advantages |

| PROTAC Synthesis | Acts as a heterobifunctional linker connecting the target protein ligand and the E3 ligase ligand. medchemexpress.commedchemexpress.com | The PEG spacer enhances the solubility of the PROTAC molecule. ruixibiotech.com |

| ADC Design | Serves as a linker to connect a cytotoxic drug to a monoclonal antibody. medkoo.comprotheragen.ai | The PEG component improves ADC solubility and pharmacokinetics, while the DBCO group allows for site-specific conjugation. jenkemusa.com |

| DAR Enhancement | The hydrophilic PEG spacer helps to prevent aggregation, allowing for a higher and more stable drug-to-antibody ratio. jenkemusa.comjenkemusa.com | Contributes to improved ADC stability and therapeutic potential. synaffix.combroadpharm.com |

Linker Properties in Modulating Payload Release in In Vitro Research Models

In the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is of paramount importance. amerigoscientific.com The properties of this linker directly modulate the stability, solubility, and release kinetics of the payload. jenkemusa.com The this compound linker possesses distinct characteristics that influence payload release in research settings.

The linker's properties can also affect how the released payload interacts with the cell. A PEG spacer can make the linker-payload conjugate a poorer substrate for efflux pumps like P-glycoprotein (Pgp), reducing its active removal from the target cell. rsc.org This attenuation of efflux can enhance the in vitro potency of the payload in research models. In a study developing novel antibody-camptothecin conjugates, a defined PEG8 linker was incorporated into the drug-linker design to improve its properties, facilitating a high drug-to-antibody ratio while reducing the propensity for aggregation. researchgate.net This design, which also featured a protease-cleavable element, demonstrated potent activity in vitro. researchgate.net The balance between the hydrophobicity of the DBCO group and the hydrophilicity of the PEG8 spacer is thus a key consideration in designing linkers for controlled payload release. rsc.org

Table 1: Influence of DBCO-PEG8 Linker Properties on Payload Delivery in Research Models This table is interactive and can be sorted by clicking on the headers.

| Property | Component Responsible | Influence in In Vitro Models | Research Finding Reference |

|---|---|---|---|

| Solubility | PEG8 Spacer | Increases water solubility of the conjugate, preventing aggregation of hydrophobic components. | rsc.org |

| Release Rate | PEG8 Spacer | May influence the rate of intracellular trafficking and subsequent payload release. | rsc.org |

| Cellular Efflux | PEG8 Spacer | Can reduce the recognition and transport of the payload by efflux pumps (e.g., Pgp). | rsc.org |

| Drug Loading | PEG8 Spacer | Facilitates higher drug-to-antibody ratios (DAR) by improving overall conjugate solubility. | researchgate.net |

| Conjugation Chemistry | DBCO Group | Enables specific, copper-free click chemistry for attaching payloads to azide-modified targeting molecules. | medchemexpress.comaxispharm.com |

Liposomal and Polymeric Nanocarrier Functionalization for Research Delivery Systems

This compound and its derivatives are instrumental in the surface functionalization of nanocarriers like liposomes and polymeric nanoparticles, creating sophisticated delivery systems for research purposes. biochempeg.comnih.gov The terminal carboxylic acid can be reacted with primary amines to form stable amide bonds, while the DBCO group allows for subsequent conjugation to azide-tagged molecules via SPAAC. broadpharm.comaxispharm.com

In liposomal research, lipid-PEG-DBCO conjugates, such as DSPE-PEG-DBCO, are incorporated into the lipid bilayer during formulation. biochempeg.com This positions the reactive DBCO group on the liposome's exterior, ready for conjugation with targeting ligands. A study on aptamer-targeted drug delivery for Staphylococcus aureus biofilms utilized this method. frontiersin.orgresearchgate.net Liposomes were prepared with DSPE-PEG(2000)-DBCO, and then azide-modified DNA aptamers were attached to the surface via copper-free click chemistry. frontiersin.orgresearchgate.net This strategy demonstrated that aptamer-functionalized liposomes showed significantly higher retention in biofilms compared to non-functionalized liposomes, enabling targeted delivery of encapsulated antibiotics in an in vitro model. frontiersin.org

For polymeric nanoparticles, a versatile, single-step surface functionalization technique has been described. nih.gov This method involves using a pre-formed conjugate, such as polylactide-polyethylene glycol-ligand (PLA-PEG-ligand), during the nanoparticle fabrication process. By extension, a PLA-PEG-DBCO conjugate could be used to create DBCO-functionalized nanoparticles in a single step, which can then be conjugated with azide-bearing molecules. This approach simplifies the creation of targeted nanocarriers. Research has demonstrated that nanoparticles surface-functionalized with ligands like biotin and folic acid using a similar PEG-linker strategy show enhanced tumor cell uptake and improved efficacy in mouse xenograft models. nih.gov

Table 2: Research Applications of DBCO-PEG in Nanocarrier Functionalization This table is interactive and can be sorted by clicking on the headers.

| Nanocarrier Type | Functionalization Strategy | Targeting Ligand Example | Research Application | Reference |

|---|---|---|---|---|

| Liposome | Incorporation of DSPE-PEG-DBCO into lipid bilayer followed by SPAAC. | Azide-modified DNA aptamer (SA31) | Targeted antibiotic delivery to S. aureus biofilms. | frontiersin.orgresearchgate.net |

| Polymeric Nanoparticle (PLGA) | Single-step fabrication using PLA-PEG-ligand conjugates. | Folic Acid, Biotin | Enhanced tumor accumulation and therapeutic efficacy in xenograft models. | nih.gov |

| Hydrogel | Crosslinking of multi-arm PEG-DBCO with azide-functionalized PEG. | Azide-modified fluorescent proteins | Creation of protein-decorated hydrogels for 3D cell culture and bioimaging. | nih.gov |

Diagnostic and Analytical Research Tools

The specific reactivity of the DBCO group makes this compound a valuable reagent for developing diagnostic and analytical tools for research. broadpharm.com It enables the precise and stable attachment of biomolecules to surfaces or probes, facilitating applications in bioimaging and sample purification. nih.govmoleculardepot.com

Development of Research Probes for Bioimaging Applications

In bioimaging, DBCO-PEG linkers are used to construct probes that can visualize biological processes and structures. The bioorthogonal nature of the SPAAC reaction allows for the labeling of azide-modified biomolecules in complex biological environments with minimal side reactions. nih.gov

One notable research application is in the formation of functionalized hydrogels for cell studies. nih.gov In one study, an eight-arm PEG was functionalized with DBCO groups (PEG-8-DBCO). This was then crosslinked with azide-bearing fluorescent proteins, such as cyan fluorescent protein (CFP) and mCherry, to covalently embed them within the hydrogel matrix. nih.gov This method allows for the creation of hydrogels decorated with specific proteins, which can be used to study cell-material interactions or to create 3D cell culture environments that mimic native tissue. The PEG linker provides the necessary spacing and flexibility for the conjugated protein to remain functional. nih.gov This approach enables the construction of advanced bioimaging platforms to observe cellular behavior in real-time.

Magnetic Bead Conjugation for Biosample Separation and Purification in Research

Magnetic beads are a widely used tool for the isolation and purification of cells, nucleic acids, and proteins from complex biological samples. cytivalifesciences.com Functionalizing these beads with this compound creates a powerful platform for capturing azide-modified targets. The DBCO group provides the specific binding chemistry, the PEG8 spacer enhances solubility and reduces non-specific binding of contaminants to the bead surface, and the magnetic core allows for easy separation of the bead-target complex from the sample solution using an external magnet. moleculardepot.com

DBCO-PEG8 functionalized magnetic beads can be applied to the extraction and purification of nucleic acids. moleculardepot.com In this methodology, target DNA or RNA molecules are first modified to contain an azide group. This can be achieved through various enzymatic or chemical methods, such as using azide-modified nucleotides during PCR or reverse transcription. The azide-labeled nucleic acids can then be selectively captured from a crude lysate by the DBCO-functionalized beads. After magnetic separation and washing steps to remove impurities, the purified nucleic acids can be eluted for downstream applications like sequencing or qPCR.

Similarly, these beads are highly effective for protein capture and cell sorting in research. moleculardepot.com For protein purification, a target protein can be metabolically or chemically labeled with an azide group. nih.gov The DBCO-PEG8 magnetic beads can then be used to isolate the protein of interest from a cell lysate or culture supernatant with high specificity. moleculardepot.com For cell sorting, the surface of a target cell population can be labeled with an azide-containing molecule (e.g., an azide-modified antibody that binds to a specific cell surface receptor). The DBCO-beads then bind to the azide-labeled cells, allowing for their magnetic separation from a heterogeneous cell population. moleculardepot.com This technique is valuable for isolating specific cell types for further culture or analysis. moleculardepot.com

Table 3: Applications of DBCO-PEG8-Functionalized Magnetic Beads in Research This table is interactive and can be sorted by clicking on the headers.

| Application Area | Target Biomolecule | Labeling Method | Key Advantage | Reference |

|---|---|---|---|---|

| Nucleic Acid Purification | DNA, RNA | Incorporation of azide-modified nucleotides. | High specificity capture from crude lysates. | moleculardepot.com |

| Protein Purification | Recombinant or native proteins | Metabolic or chemical labeling with azide groups. | Reduced non-specific binding due to PEG spacer. | moleculardepot.com |

| Cell Sorting | Specific cell populations | Labeling cell surface markers with azide-modified antibodies. | Efficient magnetic separation of target cells. | moleculardepot.com |

Advanced Research Directions and Future Perspectives for Dbco Peg8 Acid

Innovations in DBCO-PEG8-acid Derivative Synthesis for Expanded Research Utility

The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse array of derivatives, each tailored for specific research applications. The terminal carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds. broadpharm.comaxispharm.com This fundamental reactivity allows for the attachment of various molecular entities, thereby expanding the utility of the DBCO moiety for copper-free click chemistry.

Innovations in derivative synthesis are focused on creating reagents with enhanced functionalities and improved properties. For instance, the synthesis of DBCO-PEG8-amine provides a derivative with a terminal amine group, enabling conjugation to a different set of functional groups. axispharm.com Further modifications can introduce other reactive handles, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, which facilitate efficient and specific reactions with amine-containing biomolecules. axispharm.comtaskcm.com

A significant area of development lies in the creation of heterobifunctional and homobifunctional derivatives. Homobifunctional linkers, such as DBCO-PEG8-DBCO, contain a DBCO group at each end of the PEG spacer. axispharm.combroadpharm.com These are instrumental in crosslinking azide-tagged biomolecules. axispharm.com Conversely, heterobifunctional derivatives incorporate different reactive groups at each end of the PEG linker, for example, a maleimide (B117702) group and a DBCO group (Mal-PEG8-DBCO). pubcompare.ai This allows for sequential or orthogonal conjugation of two different molecules, a crucial capability for assembling complex biomolecular constructs. pubcompare.ai

Recent research has also focused on incorporating cleavable linkers within the DBCO-PEG8 framework. For example, the inclusion of a valine-citrulline (Val-Cit) dipeptide, a protease-cleavable motif, allows for the controlled release of a conjugated payload within a cellular environment. broadpharm.com This is a key strategy in the design of antibody-drug conjugates (ADCs).

Table 1: Examples of this compound Derivatives and their Research Utility

| Derivative Name | Functional Groups | Key Research Utility |

|---|---|---|

| DBCO-PEG8-amine | DBCO, Amine | Enables conjugation to carboxyl-containing molecules. axispharm.com |

| DBCO-PEG8-NHS ester | DBCO, NHS ester | Highly reactive towards primary amines for efficient bioconjugation. axispharm.com |

| DBCO-PEG8-PFP ester | DBCO, PFP ester | Reacts specifically with primary amines for site-selective labeling. taskcm.com |

| DBCO-PEG8-DBCO | DBCO, DBCO | Homobifunctional crosslinker for azide-tagged molecules. axispharm.combroadpharm.com |

| Mal-PEG8-DBCO | Maleimide, DBCO | Heterobifunctional linker for sequential conjugation of thiols and azides. pubcompare.ai |

| 8-Arm PEG-DBCO | Multiple DBCO groups | Creates highly branched constructs for applications in drug delivery and nanotechnology. alfa-chemistry.combiochempeg.com |

| DBCO-PEG8-Val-Cit-PAB-MMAE | DBCO, Cleavable dipeptide, Cytotoxic drug | Advanced ADC linker for targeted cancer therapy. broadpharm.com |

Integration with Orthogonal Chemical Reactions for Complex Research Constructs

The DBCO group's ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is central to its utility. broadpharm.com This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. pubcompare.ai The power of this compound is significantly amplified when its SPAAC reactivity is combined with other orthogonal chemical reactions, enabling the construction of intricate and multifunctional research constructs.

A prime example of this integration is the use of this compound derivatives in combination with chemistries that target other functional groups. For instance, a heterobifunctional linker like Mal-PEG8-DBCO allows for a two-step conjugation strategy. pubcompare.ai The maleimide group can first react specifically with a thiol-containing molecule (e.g., a cysteine residue on a protein), and subsequently, the DBCO group can be used to attach an azide-modified component via SPAAC. pubcompare.ai This orthogonal approach provides precise control over the assembly of complex bioconjugates.

Another important orthogonal reaction is the reaction of the terminal carboxylic acid of this compound with primary amines, facilitated by activating agents like EDC or HATU. broadpharm.com This allows for the initial attachment of the DBCO-PEG8 moiety to a protein or other amine-containing biomolecule. The newly introduced DBCO group is then available for a subsequent SPAAC reaction with an azide-functionalized molecule. This strategy has been employed in the development of antibody-drug conjugates (ADCs), where the this compound linker is first attached to the antibody, followed by the conjugation of a cytotoxic drug carrying an azide (B81097) group. broadpharm.combiochempeg.com

The concept of "Click-Assisted Native Chemical Ligation" (CAN) further illustrates the power of integrating SPAAC with other ligation chemistries. nih.gov In this method, peptide fragments are functionalized with DBCO and azide handles. The subsequent SPAAC reaction brings the peptide segments into close proximity, dramatically accelerating the rate of native chemical ligation (NCL), a powerful technique for the total chemical synthesis of proteins. nih.gov

Furthermore, the development of multi-arm PEG-DBCO structures opens up possibilities for creating hydrogels and other biomaterials with precisely controlled properties. alfa-chemistry.comnih.gov For example, 8-arm PEG-DBCO can be reacted with azide-bearing proteins and a separate azide-functionalized crosslinker to form a hydrogel network. alfa-chemistry.comnih.gov This allows for the controlled immobilization and release of proteins within the hydrogel matrix. alfa-chemistry.com

High-Throughput Screening Methodologies Utilizing this compound in Research

The specificity and efficiency of the SPAAC reaction make this compound and its derivatives highly suitable for high-throughput screening (HTS) applications. HTS methodologies are essential in drug discovery and chemical biology for rapidly screening large libraries of compounds for biological activity.

One key application of this compound in HTS is the immobilization of molecules onto surfaces for screening assays. For example, a library of small molecules or peptides can be synthesized with an azide handle. These can then be efficiently "clicked" onto a surface (e.g., a microarray plate or magnetic beads) that has been functionalized with this compound. moleculardepot.com The hydrophilic PEG8 spacer helps to minimize non-specific binding and ensures that the immobilized molecules are accessible for interaction with their biological targets. taskcm.commoleculardepot.com This approach facilitates the rapid screening of large numbers of compounds for binding affinity or enzymatic activity.

DBCO-PEG8 functionalized magnetic beads are particularly useful for HTS as they allow for easy separation and washing steps, which can be automated for high-throughput workflows. moleculardepot.com These beads have been utilized in a variety of applications, including protein purification, nucleic acid extraction, immunoassays, and cell sorting. moleculardepot.com

In the context of drug discovery, this compound can be incorporated into linkers for PROTACs (Proteolysis Targeting Chimeras) and ADCs, which can then be screened in high-throughput formats. medchemexpress.comjenkemusa.com For instance, a library of PROTACs can be synthesized using this compound as a linker component, and their ability to induce protein degradation can be assessed in a high-throughput cellular assay.

The development of barcoded nanoparticles functionalized with DBCO-PEG linkers is another emerging area that promises to enhance HTS capabilities for in vivo analysis. cd-bioparticles.net These nanoparticles can be used to simultaneously track multiple biological events in a high-throughput manner.

Q & A

Basic: What are the optimal storage conditions for DBCO-PEG8-acid to ensure long-term stability and reactivity?

Answer:

this compound should be stored at -20°C in a dry environment , protected from light, and subjected to minimal freeze-thaw cycles to prevent hydrolysis of the ester linkage or PEG chain degradation. Lyophilized forms are preferred for extended storage. Stability studies indicate that repeated thawing reduces reactivity by up to 20% after five cycles due to moisture absorption .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical HPLC (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₃₈H₅₂N₂O₁₂, 728.84 g/mol). For structural validation, ¹H NMR should show characteristic peaks: aromatic protons from DBCO (δ 7.2–7.8 ppm) and PEG methylene groups (δ 3.5–3.7 ppm). FTIR can confirm the carboxylic acid (-COOH) stretch at ~1700 cm⁻¹ .

Advanced: What experimental variables influence the conjugation efficiency of this compound with azide-functionalized biomolecules?

Answer:

Key factors include:

- Stoichiometry : A 1.2:1 molar excess of this compound to azide ensures near-complete conjugation.

- Reaction time : 2–4 hours at 25°C optimizes kinetics without inducing PEG chain aggregation.

- Buffer composition : Avoid Tris-based buffers (pH >8.5 accelerates hydrolysis). Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility .

- Purification : Size-exclusion chromatography (SEC) removes unreacted species while preserving conjugate integrity .

Advanced: How should researchers resolve contradictory data in this compound’s solubility across different studies?

Answer:

Discrepancies often arise from batch-to-batch variability in PEG chain length or residual solvents. To address this:

Characterize PEG dispersity using MALDI-TOF MS.

Perform dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.

Compare solubility in deuterated solvents (e.g., D₂O vs. DMSO-d₆) via NMR to identify aggregation .

Document all solvent preparation protocols (e.g., degassing steps) to ensure reproducibility .

Basic: What are the primary applications of this compound in bioconjugation workflows?

Answer:

Its carboxylic acid terminus enables covalent coupling to amine-containing molecules (e.g., proteins, peptides) via EDC/NHS chemistry , while the DBCO moiety facilitates copper-free click chemistry with azides. Applications include:

- Nanoparticle functionalization (e.g., drug delivery systems).

- Surface modification of hydrogels for cell-adhesion studies.

- Synthesis of antibody-drug conjugates (ADCs) with controlled linker lengths .

Advanced: What strategies minimize nonspecific binding of this compound in complex biological matrices?

Answer:

- PEG surface shielding : Increase PEG density (e.g., use this compound with longer PEG chains) to reduce hydrophobic interactions.

- Blocking agents : Pre-treat surfaces with BSA (1% w/v) or casein to occupy nonspecific binding sites.

- Optimize pH : Conduct conjugation at pH 6.5–7.0 to balance DBCO reactivity and carboxylic acid ionization .

Basic: What analytical techniques quantify residual unreacted this compound after purification?

Answer:

- Fluorescence quenching assays : Azide-modified fluorescent probes (e.g., FAM-azide) react with residual DBCO, enabling quantification via fluorescence depletion.

- LC-MS/MS : Detect unreacted this compound at ppm levels using selected reaction monitoring (SRM) .

Advanced: How can computational modeling predict this compound’s behavior in vivo?

Answer:

- Molecular dynamics (MD) simulations : Model PEG chain flexibility and hydration to predict solubility and stability.

- Quantitative structure-property relationship (QSPR) : Correlate PEG length with pharmacokinetic parameters (e.g., circulation half-life).

- Docking studies : Assess DBCO’s interaction with serum proteins (e.g., albumin) to anticipate off-target binding .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.